molecular formula C2H8N+ B1228005 Ethylammonium nitrate

Ethylammonium nitrate

Cat. No.: B1228005
M. Wt: 46.09 g/mol
InChI Key: QUSNBJAOOMFDIB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Ethylammonium nitrate (EAN) is a protic ionic liquid with the formula [CH₃CH₂NH₃]+[NO₃]−. It was first described by Paul Walden in 1914, making it the earliest known room-temperature ionic liquid . This colorless to slightly yellowish liquid has a melting point of approximately 9-12 °C, a density of 1.26 g/cm³, and exhibits a high electrical conductivity of around 20-25 mS/cm at room temperature . Its structure allows it to form an extensive three-dimensional hydrogen-bonding network, endowing it with unique, water-like solvent properties . In electrochemistry, EAN is valued as a conductive solvent with a broad electrochemical window and high thermal stability, making it a candidate for advanced applications such as electrolytes in batteries. Research is exploring mixtures with metal salts like aluminum to optimize performance for use in electronic devices . Beyond electrochemistry, EAN serves as an efficient protein crystallization agent . It also significantly aids in the refolding of denatured proteins, such as lysozyme, achieving refolding yields up to 90%. The mechanism is attributed to EAN's dual functionality: its ethyl group interacts with hydrophobic protein regions to prevent aggregation, while its charged moiety stabilizes electrostatic interactions within the protein . In organic synthesis, EAN-based systems are powerful tools for aromatic nitration. When combined with reagents like trifluoromethanesulfonic anhydride (Tf₂O), it generates triflyl nitrate in situ, enabling efficient nitration of a wide range of aromatic and heteroaromatic compounds, including deactivated substrates, with high yields under mild conditions . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C2H8N+

Molecular Weight

46.09 g/mol

IUPAC Name

ethylazanium

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1

InChI Key

QUSNBJAOOMFDIB-UHFFFAOYSA-O

SMILES

CC[NH3+]

Canonical SMILES

CC[NH3+]

Pictograms

Irritant

Synonyms

ethylammonium
ethylammonium nitrate

Origin of Product

United States

Preparation Methods

Acid-Base Neutralization of Ethylamine with Nitric Acid

The most widely documented method for EAN synthesis involves the direct reaction of ethylamine (C₂H₅NH₂) with concentrated nitric acid (HNO₃). This acid-base neutralization proceeds exothermically, yielding the ethylammonium cation and nitrate anion:

C2H5NH2+HNO3[C2H5NH3]+[NO3]\text{C}2\text{H}5\text{NH}2 + \text{HNO}3 \rightarrow [\text{C}2\text{H}5\text{NH}3]^+[\text{NO}3]^-

Procedure :

  • Ethylamine (typically as a 40–60% aqueous solution) is slowly added to cooled, concentrated nitric acid under constant stirring to mitigate the exothermic reaction.

  • The mixture is heated to 60–80°C for 1–2 hours to ensure complete neutralization.

  • Excess water and volatile byproducts are removed via rotary evaporation under reduced pressure (50–100 mbar) at 40–60°C.

Critical Considerations :

  • Temperature Control : Rapid temperature spikes above 100°C risk decomposing HNO₃ into nitrogen oxides, compromising product purity.

  • Stoichiometry : A 1:1 molar ratio of ethylamine to HNO₃ is essential to avoid residual acid or base, which could alter EAN’s ionic equilibrium.

Alkylation of Ammonia with Ethyl Nitrate

An alternative route involves the alkylation of ammonia (NH₃) with ethyl nitrate (C₂H₅ONO₂) in an alcoholic medium:

C2H5ONO2+NH3[C2H5NH3]+[NO3]\text{C}2\text{H}5\text{ONO}2 + \text{NH}3 \rightarrow [\text{C}2\text{H}5\text{NH}3]^+[\text{NO}3]^-

Procedure :

  • Anhydrous ammonia gas is bubbled through a solution of ethyl nitrate in ethanol or methanol at 0–5°C.

  • The reaction mixture is refluxed at 60–70°C for 4–6 hours to complete alkylation.

  • The solvent is evaporated, and the crude product is recrystallized from anhydrous diethyl ether.

Challenges :

  • Side Reactions : Competing nitration or oxidation reactions may occur if temperature control is inadequate.

  • Solvent Purity : Residual water in the alcoholic solvent hydrolyzes ethyl nitrate, reducing yield.

Modern Synthesis Protocols

Optimized Alkylation Procedures

Recent advancements adapt alkylation techniques from ammonium halide synthesis to EAN production. These methods employ alkyl halides (e.g., ethyl bromide) and ammonia derivatives under controlled conditions:

Steps :

  • Ethyl bromide (C₂H₅Br) is reacted with aqueous ammonia at 25–30°C for 24 hours.

  • The resulting ethylammonium bromide is treated with silver nitrate (AgNO₃) to precipitate AgBr, leaving EAN in solution:

[C2H5NH3]+Br+AgNO3[C2H5NH3]+[NO3]+AgBr[\text{C}2\text{H}5\text{NH}3]^+\text{Br}^- + \text{AgNO}3 \rightarrow [\text{C}2\text{H}5\text{NH}3]^+[\text{NO}3]^- + \text{AgBr} \downarrow

  • The solution is filtered and concentrated under vacuum to obtain anhydrous EAN.

Advantages :

  • Anion Exchange : This method avoids direct handling of concentrated HNO₃, enhancing safety.

  • Scalability : Suitable for industrial-scale production due to straightforward purification.

Degassing and Vacuum Drying

Modern protocols emphasize rigorous degassing to eliminate dissolved gases and moisture, which degrade EAN’s electrochemical stability:

  • Synthesized EAN is heated to 80°C under vacuum (<10⁻³ mbar) for 48–72 hours.

  • The product is stored in anhydrous conditions with molecular sieves (3 Å) to maintain purity.

Purification and Characterization Techniques

Purification Methods

Step Conditions Outcome
Recrystallization Anhydrous ether, −20°C, 24 hoursRemoves unreacted ethylamine/nitrate
Vacuum Distillation 100–150°C, 10⁻² mbarSeparates EAN from high-boiling impurities
Liquid-Liquid Extraction Dichloromethane/water biphasic systemEliminates polar contaminants

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, D₂O): δ 1.2 (t, CH₃), 3.1 (q, CH₂), 6.8 (s, NH₃).

    • ¹⁵N NMR : Nitrate anion resonance at 380 ppm.

  • Conductivity : 20–22 mS·cm⁻¹ at 25°C, confirming ionic dissociation.

  • Viscosity : 28 cP at 25°C, measured via capillary viscometry.

Challenges and Optimizations

Moisture Sensitivity

EAN’s hygroscopic nature necessitates synthesis and storage under inert atmospheres. Even trace water (≥0.1 wt%) reduces conductivity by 30–40%.

Thermal Stability Limits

Decomposition initiates at 250°C, necessitating distillation below 240°C to prevent degradation into ethylamine, NOₓ, and H₂O.

Yield Improvements

  • Catalytic Additives : Small quantities of urea (0.5–1 wt%) accelerate alkylation rates by 15–20%.

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes while maintaining yields >90% .

Chemical Reactions Analysis

Decomposition and Derivative Formation

EAN undergoes thermal and acid-induced decomposition:

Thermal Decomposition

Temperature Products Mechanism Sources
250°CNOx\mathrm{NO_x}, NH3\mathrm{NH_3}, CO2\mathrm{CO_2}Oxidative breakdown of cation and anion

Reaction with Concentrated H2SO4\mathrm{H_2SO_4}H2SO4

CH3CH2NH3+NO3+H2SO4CH3CH2NHNO2+H2O+HSO4\mathrm{CH_3CH_2NH_3^+NO_3^-}+\mathrm{H_2SO_4}\rightarrow \mathrm{CH_3CH_2NHNO_2}+\mathrm{H_2O}+\mathrm{HSO_4^-}
This produces ethylnitramine , a secondary explosive precursor, via dehydration .

Redox Behavior

The nitrate anion (NO3\mathrm{NO_3^-}) acts as the primary oxidizing agent in EAN:

Reaction System Observation Oxidized Species Sources
EAN + organic substratesNitrate facilitates oxidation of alcohols, aminesSecondary/tertiary alcohols
Electrochemical systemsNO3\mathrm{NO_3^-} reduction at cathodesMetal electrodes

Electrochemical studies show NO3\mathrm{NO_3^-} reduction dominates at potentials below −0.5 V vs. OCP .

Coordination Chemistry in Solvent Extraction

EAN enhances metal ion extraction via nitrate coordination:

Metal Extractant Extraction Efficiency Proposed Complex Stoichiometry Sources
Co(II)TBP in n-decane98% (vs. 0.02% in water)[Co(NO3)4]2\mathrm{[Co(NO_3)_4]^{2-}}3 TBP per Co(II)
Zn(II)TBP in n-decane95%[Zn(NO3)2(TBP)2]\mathrm{[Zn(NO_3)_2(TBP)_2]}2 TBP per Zn(II)
Fe(III)TBP in n-decane99%[Fe(NO3)3(TBP)3]\mathrm{[Fe(NO_3)_3(TBP)_3]}3 TBP per Fe(III)

Key Findings :

  • EAN’s low water content minimizes competing ligands, maximizing nitrate coordination .

  • 31P^{31}\mathrm{P}-NMR confirms direct TBP-metal bonding (δ = −0.5 to +2.0 ppm shift) .

Acid-Base Interactions

EAN participates in proton transfer due to its Brønsted acidity (pKa\mathrm{p}K_a of ethylammonium ≈ 10.6):

Reaction Application Outcome Sources
CH3CH2NH3++OHCH3CH2NH2+H2O\mathrm{CH_3CH_2NH_3^+}+\mathrm{OH^-}\rightarrow \mathrm{CH_3CH_2NH_2}+\mathrm{H_2O}Protein refoldingStabilizes hydrophobic protein domains
CH3CH2NH3++RCOOCH3CH2NH2+RCOOH\mathrm{CH_3CH_2NH_3^+}+\mathrm{RCOO^-}\rightarrow \mathrm{CH_3CH_2NH_2}+\mathrm{RCOOH}Deep eutectic solvent formationEnables tunable solvent properties

Hydrogen-Bonding Networks

EAN’s 3D hydrogen-bonding framework influences reactivity:

Property Value Implication Sources
Hydrogen bond energy−25 to −35 kJ/molStabilizes transition states in reactions
Proton mobility1.2×103S/cm1.2\times 10^{-3}\,\mathrm{S/cm}Facilitates Grotthuss-type conduction

Molecular dynamics simulations reveal these networks mediate ion pairing and solvation dynamics .

Mechanism of Action

Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Structural Comparisons

Propylammonium Nitrate (PAN)
  • PAN, a longer-chain PIL, exhibits a more pronounced amphiphilic nanostructure than EAN due to stronger alkyl chain aggregation and interdigitation .
  • Unlike EAN’s dynamic H-bond network, PAN’s structure is more rigid, enhancing its capacity for hydrophobic interactions .
Triethylammonium-Based Ionic Liquids
  • Triethylammonium PILs lack the extensive 3D H-bond network of EAN due to steric hindrance from branched alkyl chains. This results in weaker anion-cation interactions and reduced polarity .
Imidazolium and Pyridinium-Based Ionic Liquids (Aprotic ILs)
  • Aprotic ILs (e.g., [bmim][BF₄]) rely on van der Waals forces rather than H-bonding, leading to distinct solvent properties. They lack EAN’s water-like network and exhibit higher thermal stability but lower biocompatibility .

Physicochemical Properties

Viscosity and Conductivity
Compound Viscosity (mPa·s) Conductivity (mS/cm) Reference
EAN 37.4 (22°C) ~20
PAN >50 (estimated) Lower than EAN
[bmim][BF₄] 66–100 1–5
Ethylammonium Formate 29 (25°C) 18

EAN’s moderate viscosity and high conductivity make it preferable for electrochemical applications compared to viscous aprotic ILs like [bmim][BF₄] .

Thermal Stability
  • EAN decomposes at ~250°C, whereas aprotic ILs (e.g., imidazolium salts) often degrade above 400°C .

Ecotoxicity and Biodegradability

Toxicity to Vibrio fischeri
Compound EC₅₀ (mg/L) Reference
EAN 10,333–11,590
[bmim][BF₄] 4–50
Al(NO₃)₃ (reference) 12.91–17.67

EAN is significantly less toxic than imidazolium ILs, with EC₅₀ values ~100–1,000× higher . However, mixtures with metal salts (e.g., Al(NO₃)₃) show synergistic toxicity, reducing EC₅₀ to 44–62 mg/L .

Soil Microbial Impact
  • EAN inhibits soil basal respiration at high concentrations (>1,000 mg/kg), but effects are reversible and less severe than those of imidazolium ILs .

Q & A

Q. What methodologies quantify hydrogen bonding in EAN-water mixtures for CO₂ capture applications?

  • Approach : Use molecular dynamics simulations to track concentration-dependent H-bond networks. Experimental dielectric spectroscopy (3–40 GHz) identifies relaxation processes linked to dipolar ion complexes, aiding solvent design for CO₂ solubility .

Key Recommendations

  • Thermal Studies : Prioritize isothermal TGA for applications requiring prolonged high-temperature exposure.
  • Structural Analysis : Combine MD simulations with experimental XRD/spectroscopy to resolve hydrogen-bonding ambiguities.
  • Safety : Implement real-time airborne NOₓ monitoring in labs using EAN above 80°C.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylammonium nitrate
Reactant of Route 2
Ethylammonium nitrate

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